Pidotimod Impurity Y

Description

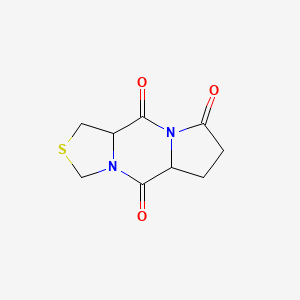

Structure

3D Structure

Properties

IUPAC Name |

5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWTZCIFAMNMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1C(=O)N3CSCC3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801137585 |

Source

|

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161771-76-2 |

Source

|

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pidotimod Impurity Y CAS number 161771-76-2

Technical Guide: Characterization, Formation, and Control of Pidotimod Impurity Y (CAS 161771-76-2) [][2]

Executive Summary

In the development and quality control of Pidotimod , a synthetic dipeptide immunomodulator, the management of impurities is critical for maintaining drug efficacy and safety.[][2] Impurity Y (CAS 161771-76-2), chemically identified as Pidotimod Diketopiperazine , represents a significant degradation and process-related impurity.[][2] Unlike simple hydrolysis byproducts, Impurity Y results from an intramolecular cyclodehydration, creating a rigid tricyclic system.[][2] This guide provides a comprehensive technical analysis of Impurity Y, detailing its formation thermodynamics, analytical detection strategies, and synthesis for reference qualification.[][2]

Chemical Identity & Structural Characterization

Impurity Y is the "diketopiperazine" derivative of Pidotimod.[2][3] Chemically, it is a tricyclic compound formed by the fusion of the pyrrolidine and thiazolidine rings via a central piperazine-2,5-dione-like core.[][2]

Table 1: Physicochemical Profile of Impurity Y

| Parameter | Technical Specification |

| Common Name | Pidotimod Impurity Y (Pidotimod Diketopiperazine) |

| CAS Number | 161771-76-2 |

| IUPAC Name | (5aS,10aR)-dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione |

| Molecular Formula | C₉H₁₀N₂O₃S |

| Molecular Weight | 226.25 g/mol |

| Relationship to API | Dehydrated cyclization product (Pidotimod - H₂O) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent) |

| Appearance | White to off-white solid |

Structural Insight

Pidotimod is composed of L-pyroglutamic acid linked to L-thiazolidine-4-carboxylic acid.[][2] Impurity Y forms when the free carboxylic acid of the thiazolidine moiety undergoes nucleophilic attack by the amide nitrogen (or its tautomer) of the pyroglutamic ring, eliminating water.[][2] This locks the molecule into a rigid 5-6-5 fused ring system , significantly altering its polarity and spectroscopic signature compared to the parent API.[][2]

Formation Mechanism & Kinetics

Understanding the formation of Impurity Y is vital for process control.[2] It is primarily a thermal and acid-catalyzed degradation product.[][2]

Mechanism:

-

Protonation: Acidic conditions protonate the carbonyl oxygen of the thiazolidine carboxylic acid.[2]

-

Cyclization: The amide nitrogen of the pyroglutamic moiety (though poor nucleophile due to resonance) attacks the activated carbonyl.[2]

-

Elimination: Water is expelled, forming the third ring (the "diketopiperazine" bridge).[][2]

This pathway is favored under high temperatures (e.g., during drying steps) or in acidic solutions lacking water (promoting dehydration).[][2]

Figure 1: Formation Pathway of Pidotimod Impurity Y

Caption: Thermal dehydration pathway converting Pidotimod API into the tricyclic Impurity Y.[][2]

Analytical Strategy

Due to the structural similarity between Pidotimod and Impurity Y, separation requires a high-efficiency Reverse Phase HPLC (RP-HPLC) method.[][2] Impurity Y is less polar than Pidotimod (loss of polar -COOH and -NH groups), resulting in greater retention on C18 columns.[][2]

Validated HPLC Method Parameters

This protocol ensures baseline separation of Impurity Y from the API and other degradants (e.g., Pidotimod acid hydrolysis products).[][2]

Table 2: Recommended HPLC Conditions

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[][2]0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 5% B; 5-20 min: 5%→40% B; 20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide absorption) |

| Column Temp | 30°C |

| Retention Times | Pidotimod: ~6-8 min; Impurity Y: ~12-15 min |

Mass Spectrometry Identification

For confirmation during method validation:

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 227.05 m/z (consistent with MW 226.25).[][2]

-

Fragmentation: Loss of CO (28 Da) or ring opening fragments distinctive from Pidotimod (245 m/z).[][2]

Figure 2: Analytical Workflow for Impurity Qualification

Caption: Workflow for the detection and quantification of Impurity Y in drug substance.

Synthesis & Isolation Protocol

To quantify Impurity Y, a reference standard is required.[][2] The following protocol describes the targeted synthesis of Impurity Y from Pidotimod via acid-catalyzed dehydration.

Objective: Synthesize ~500 mg of Pidotimod Impurity Y Standard.

Reagents:

-

Pidotimod API (1.0 g)[][2]

-

Acetic Anhydride (3.0 mL)[][2]

-

Pyridine (Catalytic amount)[][2]

-

Toluene (Solvent)[][2]

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g of Pidotimod in 20 mL of Toluene.

-

Activation: Add 3.0 mL of Acetic Anhydride and 2 drops of Pyridine.

-

Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. Monitor by TLC or HPLC until the Pidotimod peak disappears.[2]

-

Workup: Evaporate the solvent under reduced pressure to obtain a viscous residue.

-

Purification: Redissolve residue in a minimal amount of Ethyl Acetate and precipitate with Hexane (or use Flash Chromatography: DCM/MeOH 95:5).

-

Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and MS. The disappearance of the carboxylic acid proton and the shift in the thiazolidine ring protons confirm cyclization.[2]

Self-Validating Check: The product must show a single peak at ~12-15 min (HPLC) and a mass of 227 m/z. If the mass is 269 m/z (Acetylated Pidotimod), the cyclization failed; increase temperature or reaction time.[][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118855614, Pidotimod Impurity Y.[][2] Retrieved from [Link][][2]

-

Pharmaffiliates. Certificate of Analysis Data for Pidotimod Diketopiperazine. Retrieved from [Link][][2][4]

Sources

Technical Guide: Pidotimod Impurity Y – Identification, Mechanism, and Control

[1]

Executive Summary

Pidotimod Impurity Y (CAS: 161771-76-2) is a specific degradation product and process-related impurity of the immunostimulant drug Pidotimod.[1][] Chemically, it is a tricyclic diketopiperazine-like derivative formed by the intramolecular cyclization of the Pidotimod parent molecule.[1]

This guide provides a definitive technical analysis of Impurity Y, establishing its IUPAC nomenclature, formation thermodynamics, analytical characterization, and control strategies within a GMP environment.[1]

Chemical Identity & Nomenclature[1][2][3][4][5][6][7]

The unambiguous identification of Impurity Y is critical for regulatory compliance (ICH Q3A/B). Unlike simple hydrolysis products, Impurity Y represents a condensation of the parent drug's pharmacophore.[1]

IUPAC Nomenclature

The naming of Impurity Y follows the fusion nomenclature for heterocyclic systems.[1] It is a tricyclic system formed by fusing a pyrrolidine ring and a thiazolidine ring to a central pyrazine core.[1]

-

Primary IUPAC Name (Fusion): (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione [1]

-

Secondary Name (von Baeyer): 5-thia-1,7-diazatricyclo[7.3.0.0

]dodecane-2,8,12-trione [1]

Structural Specifications

| Parameter | Specification |

| Common Name | Pidotimod Impurity Y |

| Synonyms | Pidotimod Diketopiperazine; Pidotimod Tricyclic Lactam |

| CAS Number | 161771-76-2 |

| Molecular Formula | C |

| Molecular Weight | 226.25 g/mol |

| Stereochemistry | (5aS, 10aR) – Retains the configuration of Pidotimod |

| Polarity | Non-polar (Neutral Imide) relative to Pidotimod |

Formation Mechanism & Causality[1]

Impurity Y is formed via an intramolecular dehydration-cyclization reaction.[1] Pidotimod contains a carboxylic acid moiety (on the thiazolidine ring) and a lactam nitrogen (on the pyroglutamic acid ring).[1] Under specific stress conditions—typically acidic environments, high heat, or the presence of dehydrating coupling agents—the terminal carboxyl group attacks the lactam nitrogen, closing a third ring.[1]

Mechanistic Pathway[1]

-

Activation: The carboxylic acid of Pidotimod is activated (protonated or activated by coupling reagents like DCC/EDC during synthesis).[1]

-

Nucleophilic Attack: The amide nitrogen of the pyroglutamic lactam (though typically non-nucleophilic) attacks the activated carbonyl.[1] This is facilitated by the conformational proximity in the dipeptide-like structure.[1]

-

Elimination: Water is eliminated, forming a stable 6-membered imide ring fused between the two 5-membered rings.[1]

Pathway Visualization

The following diagram illustrates the transformation from Pidotimod to Impurity Y.

Figure 1: Reaction pathway showing the intramolecular dehydration of Pidotimod to form the tricyclic Impurity Y.[1]

Analytical Characterization

Detecting Impurity Y requires a specific chromatographic approach because its polarity differs significantly from Pidotimod.[1]

Polarity & Elution Logic

-

Pidotimod: Contains a free carboxylic acid (-COOH) and a polar amide.[1] It is acidic and polar.[1]

-

Impurity Y: The carboxylic acid is consumed to form the imide ring.[1] The molecule loses its ionizable acidic proton and becomes significantly less polar (hydrophobic) .[1]

-

Chromatographic Behavior: In Reverse-Phase HPLC (RP-HPLC) using a C18 column, Impurity Y will display a higher Relative Retention Time (RRT > 1.0) compared to Pidotimod.[1] It elutes later due to increased interaction with the stationary phase.[1]

Recommended HPLC Protocol

This protocol is designed to separate the polar parent drug from the non-polar tricyclic impurity.[1]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH 2.[1]5) – Suppresses ionization of residual acids |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 5% B (Isocratic)5-25 min: 5% → 60% B (Linear)25-30 min: 60% B (Wash) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 220 nm (Amide/Imide absorption) |

| Target RRT | Pidotimod: ~1.0 Impurity Y: ~1.5 - 2.0 (varies by gradient slope) |

Mass Spectrometry (LC-MS)

Control Strategy & Limits

To maintain pharmaceutical quality, Impurity Y must be controlled at the synthesis and purification stages.[1]

Critical Process Parameters (CPPs)

-

Temperature Control: Avoid excessive heating (>50°C) during the final acidification or drying steps, as thermal energy drives the dehydration cyclization.[1]

-

pH Management: Prolonged exposure to strong acidic conditions promotes the protonation of the carbonyl, accelerating the nucleophilic attack.[1]

-

Coupling Reagents: During the synthesis of Pidotimod (coupling L-pyroglutamic acid to L-thiazolidine-4-carboxylic acid), ensure complete hydrolysis of any activated esters. Residual activated species will spontaneously cyclize to Impurity Y.[1]

Regulatory Limits (General ICH Q3B)

-

Reporting Threshold: > 0.05% or 0.10% (depending on dose)

-

Identification Threshold: > 0.10% or 0.20%

-

Qualification Threshold: > 0.15% or 0.20%[1]

-

Note: As a known degradation product, specific limits should be established based on toxicological qualification if levels exceed standard thresholds.

References

Technical Guide: Pidotimod Impurity Y (Diketopiperazine Derivative)

[1][2]

Executive Summary

Pidotimod Impurity Y , chemically identified as Pidotimod Diketopiperazine , represents a significant degradation product formed through the intramolecular cyclization of the Pidotimod dipeptide scaffold.[][2] Unlike process-related impurities derived from raw materials, Impurity Y is a dehydration product (M – H₂O) generated under thermal or acidic stress.[][2] Its presence is a critical quality attribute (CQA) due to its potential to reform or degrade further, impacting the purity and potency of the final immunomodulatory drug substance.[][2]

Chemical Identity & Molecular Data

The following table consolidates the physicochemical constants for Impurity Y. Researchers should use the CAS number for definitive procurement and database searching, as "Impurity Y" is a vendor-specific designation.[][2]

| Parameter | Technical Specification |

| Common Name | Pidotimod Impurity Y |

| Chemical Name | (5aS,10aR)-dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10-trione |

| Functional Class | Diketopiperazine (Cyclized Dipeptide) |

| CAS Registry Number | 161771-76-2 |

| Molecular Formula | C₉H₁₀N₂O₃S |

| Molecular Weight | 226.25 g/mol |

| Appearance | White to Off-white Solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |

Structural Analysis

Pidotimod is a dipeptide-like molecule composed of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[][2] Impurity Y forms when the free carboxylic acid of the thiazolidine ring undergoes nucleophilic attack by the amide nitrogen of the pyroglutamic moiety (or vice versa, depending on the activation), leading to the expulsion of water and the formation of a fused pyrazine-trione ring system.[][2] This tricyclic structure is more rigid and less polar than the parent Pidotimod.[]

Formation Mechanism & Causality

Understanding the genesis of Impurity Y is vital for process control.[] It is not an external contaminant but an intrinsic stability liability .[][2]

Mechanism: Intramolecular Cyclization

The formation follows a classic diketopiperazine (DKP) synthesis pathway , accelerated by heat and acidic pH.[][2]

-

Protonation : The carbonyl oxygen of the peptide bond or the carboxylic acid is protonated.[][2]

-

Nucleophilic Attack : The secondary amine (or amide nitrogen) attacks the carbonyl carbon.[][2]

-

Dehydration : Water is eliminated, closing the third ring.[][2]

Pathway Diagram

The following diagram illustrates the transformation from Pidotimod to Impurity Y.

Figure 1: Reaction pathway showing the dehydration of Pidotimod to form the tricyclic Impurity Y.[][2]

Analytical Characterization & Protocols

Detecting Impurity Y requires specific chromatographic conditions because its lack of a free carboxylic acid changes its retention behavior significantly compared to Pidotimod.[]

HPLC Method Parameters (Recommended)

This protocol is designed to separate the polar parent drug from the less polar cyclized impurity.[][2]

| Parameter | Setting |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) - End-capped to reduce tailing |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[][2]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5%→40% B; 20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond absorption) |

| Retention Time | Pidotimod: ~6-8 min; Impurity Y : ~12-15 min (Later eluting due to hydrophobicity) |

Mass Spectrometry (LC-MS) Identification[1][2]

-

Ionization Mode : ESI Positive (Electrospray Ionization)[][2]

-

Parent Ion (Pidotimod) : m/z 245.09 [M+H]⁺[][2]

-

Impurity Y Ion : m/z227.08 [M+H]⁺

-

Key Fragment : Loss of CO (-28 Da) or ring opening fragments characteristic of DKPs.[][2]

Stability Warning

Crucial Note : Impurity Y is hydrolytically unstable in strong alkaline conditions.[][2] It can ring-open back to Pidotimod or hydrolyze further into its constituent amino acids (Pyroglutamic acid and Thiazolidine-4-carboxylic acid).[][2] Analytical samples should be prepared in neutral to slightly acidic diluents and analyzed promptly.[][2]

Regulatory & Safety Implications

Control of Impurity Y is mandated under ICH Q3A (R2) guidelines for impurities in new drug substances.[][2]

-

Reporting Threshold : > 0.05%

-

Identification Threshold : > 0.10%

-

Qualification Threshold : > 0.15% (Requires tox studies if exceeded)[][2]

Toxicological Context : While diketopiperazines are common biological motifs, they are structurally distinct from the parent drug.[][2] High levels of Impurity Y indicate poor process control (excessive heat/acid exposure) or compromised shelf-life stability.[][2]

References

- Chinese Journal of Pharmaceuticals. (2020). Determination of Related Substances in Pidotimod and Its Tablets by HPLC. (Discusses the hydrolytic instability of Impurity Y).

-

PubChem. (2024).[][2][3][4] Compound Summary: Pidotimod Diketopiperazine (CID 118855614).[][2] National Library of Medicine.[][2] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2006).[][2] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][][2]

Technical Whitepaper: Characterization and Control of Pidotimod Impurity Y (Pidotimod Diketopiperazine)

This guide provides an in-depth technical characterization of Pidotimod Impurity Y , identified chemically as Pidotimod Diketopiperazine . This impurity represents a critical stability-indicating parameter due to its formation via intramolecular cyclization (dehydration) of the Pidotimod parent molecule.

Executive Summary

In the development and stability profiling of Pidotimod (an immunostimulant dipeptide), Impurity Y (CAS 161771-76-2) is a significant degradation product formed through intramolecular condensation. Unlike stereoisomeric impurities (Impurity A/B), Impurity Y results from the loss of a water molecule, creating a tricyclic diketopiperazine (DKP) system. This guide details the structural identity, formation thermodynamics, and validated analytical protocols for controlling Impurity Y in drug substances.

Chemical Identity and Structural Characterization[1][2][3]

Impurity Y is the dehydration product of Pidotimod. While Pidotimod contains a free carboxylic acid on the thiazolidine ring and a lactam (pyroglutamic) moiety, Impurity Y fuses these systems into a rigid tricyclic core.

Nomenclature and Identifiers

| Parameter | Technical Detail |

| Common Name | Pidotimod Impurity Y |

| Chemical Name | Pidotimod Diketopiperazine |

| IUPAC Name | Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione |

| CAS Registry Number | 161771-76-2 |

| Molecular Formula | C₉H₁₀N₂O₃S |

| Molecular Weight | 226.25 g/mol (Parent Pidotimod: 244.27 g/mol ) |

| SMILES | C1CC(=O)N2C1C(=O)N3CSCC3C2=O |

Structural Analysis

The transition from Pidotimod to Impurity Y involves the nucleophilic attack of the amide nitrogen (or related center depending on pH) onto the carboxylic acid carbonyl, followed by dehydration.

-

Key Structural Feature: A central pyrazine-5,8,10-trione ring system fused with the pyrrolidine and thiazolidine rings.[1][2]

-

Stereochemistry: Retains the chiral centers of the parent Pidotimod ((4R)-3-[(2S)...]) unless racemization occurs concurrently with cyclization (common in DKP formation).

Physicochemical Properties[1][2][3][4]

The formation of the diketopiperazine ring significantly alters the solubility and ionization profile compared to the parent molecule.

| Property | Pidotimod (Parent) | Impurity Y (DKP) | Technical Insight |

| Solubility | High (Water) | Reduced (Water) | Loss of the ionizable carboxylic acid group reduces polarity and aqueous solubility. |

| pKa | Acidic (~3.5, COOH) | Neutral | Impurity Y lacks the free COOH; it behaves as a neutral lactam/imide system. |

| Hygroscopicity | Moderate | Low | The rigid tricyclic structure reduces the surface area for water interaction. |

| LogP | Low (< 0) | Higher (> 0) | Increased lipophilicity due to the masking of polar groups in the ring system. |

| UV Absorbance | End absorption (<210 nm) | Distinct λmax | The tricyclic system may exhibit a bathochromic shift, aiding HPLC detection. |

Formation Pathway and Mechanism[6]

Impurity Y is a Process-Related Impurity and a Degradation Product . Its formation is thermodynamically favored under conditions that promote dehydration (high temperature, acidic pH) or during the final isolation steps if not controlled.

Mechanism: Intramolecular Cyclization

The mechanism follows a classic diketopiperazine (DKP) synthesis route, accelerated by thermal stress.

Figure 1: Formation pathway of Impurity Y via dehydration and cyclization of Pidotimod.[2]

Analytical Methodology

Detecting Impurity Y requires a method capable of separating the neutral DKP species from the acidic parent and diastereomers (Impurity A).

Recommended HPLC Protocol

This protocol ensures resolution of Impurity Y (DKP) from Impurity A (Diastereomer) and Pidotimod.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5). Low pH suppresses ionization of the parent, improving retention.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 95% A (Isocratic)

-

5-25 min: 95% A → 60% A (Linear Gradient)

-

25-30 min: 60% A (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or 215 nm).

-

Retention Time (RT):

-

Pidotimod: ~6-8 min.

-

Impurity Y: ~12-15 min (Elutes later due to higher lipophilicity/loss of polarity).

-

Mass Spectrometry (LC-MS) Identification

For confirmation in stability studies:

-

Ionization: ESI Positive Mode.

-

Target Ion:

-

Pidotimod: m/z 245.09 [M+H]⁺

-

Impurity Y: m/z 227.08 [M+H]⁺ (Distinct -18 Da mass shift corresponding to loss of H₂O).

-

Analytical Workflow Diagram

Figure 2: Workflow for the identification and quantification of Impurity Y.

Synthesis and Isolation (for Standards)

To generate Impurity Y as a reference standard for QC validation:

-

Reflux Method: Dissolve Pidotimod in toluene or xylene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Dehydration: Reflux with a Dean-Stark trap to remove water continuously (driving the equilibrium toward the DKP).

-

Purification: Evaporate solvent and recrystallize from ethanol/ether or purify via preparative HPLC.

References

-

PubChem. (n.d.).[2] Compound Summary: Pidotimod Impurity Y (CID 118855614).[2] National Library of Medicine. Retrieved from [Link]

-

Baghel, M., et al. (2024).[3] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Pidotimod Diketopiperazine (CAS 161771-76-2).[2][4][5] Retrieved from [Link][2][6]

Sources

- 1. PidotiMod Diketopiperazine-6-propanoic Acid | 161771-75-1 [chemicalbook.com]

- 2. Pidotimod Impurity Y | C9H10N2O3S | CID 118855614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stress Testing of Pidotimod by LC and LC-MS/MS – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Unveiling Pidotimod Impurity Y: A Technical Deep Dive into the Diketopiperazine Condensation Product

Topic: Pidotimod Impurity Y discovery and origin Content Type: An in-depth technical guide or whitepaper.

Abstract

In the rigorous landscape of pharmaceutical impurity profiling, Pidotimod Impurity Y (CAS 161771-76-2) represents a critical "known unknown" that challenges standard HPLC protocols.[] Identified as Pidotimod Diketopiperazine , this impurity is not merely a degradation byproduct but a structural inevitability of the dipeptide scaffold under specific stress conditions.[] This guide provides a comprehensive analysis of Impurity Y, detailing its discovery via orthogonal analytical techniques, its tricyclic structural elucidation, and the mechanistic origin of its formation through intramolecular cyclization.[]

Introduction: The Dipeptide Stability Challenge

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[] Its structure comprises two distinct heterocyclic rings—L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid—linked by an amide bond.[]

While the dipeptide linkage is generally stable, the specific steric and electronic environment of Pidotimod predisposes it to a unique class of degradation: Diketopiperazine (DKP) formation .[] Unlike simple hydrolysis, which cleaves the molecule, DKP formation creates a new ring system, significantly altering the pharmacological and toxicological profile of the substance.[]

Impurity Y is the result of this cyclization.[] Its monitoring is mandated not just by ICH Q3A/B guidelines but by the need to control the dehydration pathways inherent to the drug's manufacturing and storage.[]

Discovery and Analytical Detection

The discovery of Impurity Y typically occurs during forced degradation studies (stress testing) or high-temperature stability trials.[] It is often initially flagged as a late-eluting peak in Reverse Phase HPLC (RP-HPLC) due to its increased hydrophobicity compared to the parent Pidotimod.[]

The Analytical Anomaly

-

Chromatographic Behavior: In standard C18 methods (acidic mobile phase), Pidotimod elutes early due to its polar carboxylic acid and lactam moieties.[] Impurity Y, having lost the free carboxylic acid functionality through cyclization, exhibits a longer retention time (RRT > 1.0).[]

-

Mass Spectrometry Flag: During LC-MS/MS analysis, the parent Pidotimod shows a protonated molecular ion

at m/z 245 .[] The unknown peak (Impurity Y) consistently presents at m/z 227 .[] -

The Delta Mass: The mass difference of 18 Da (245 - 227 = 18) is the diagnostic signature of dehydration (

).[]

Analytical Data Summary

| Parameter | Pidotimod (Parent) | Impurity Y (Target) |

| Formula | ||

| MW | 244.27 g/mol | 226.25 g/mol |

| m/z (ESI+) | 245.09 | 227.08 |

| Key Functional Groups | Free -COOH, Amide, Lactam | Tricyclic fused system, No free -COOH |

| Solubility | High (Polar) | Reduced (Non-polar core) |

Structural Elucidation

The transition from "Unknown Impurity m/z 227" to "Pidotimod Diketopiperazine" requires reconciling the loss of water with the preservation of the molecular skeleton.[]

The Tricyclic Core

The structure of Impurity Y is (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione .[] Unlike standard linear dipeptides that cyclize to form a single six-membered DKP ring, Pidotimod's precursors are already cyclic.[] Consequently, the cyclization of Pidotimod creates a fused tricyclic system :

-

Ring A: Pyrrolidine (from Pyroglutamic acid).[]

-

Ring B: Thiazolidine (from Thiazolidine-4-carboxylic acid).[]

-

Ring C: Diketopiperazine (formed by the new bond).[]

NMR Validation Logic

-

1H NMR: The signal for the carboxylic acid proton (usually broad, >10 ppm) disappears.[] The chiral center protons (

) shift downfield due to the rigidification of the new ring system.[] -

IR Spectroscopy: Appearance of a new carbonyl stretch characteristic of the diketopiperazine imide system, distinct from the amide I band of the parent.[]

Origin and Formation Mechanism

The formation of Impurity Y is a classic example of Intramolecular Aminolysis driven by thermal or acidic stress.[]

The Mechanism[1]

-

Activation: Under acidic conditions or high heat, the carboxylic acid group of the thiazolidine moiety becomes protonated or activated.[]

-

Nucleophilic Attack: The nitrogen atom of the pyroglutamic acid lactam (or the amide nitrogen, depending on the tautomeric state favored by the 3D conformation) attacks the activated carbonyl of the thiazolidine carboxyl group.[] Note: In many DKP formations, the N-terminal amine attacks the C-terminal ester/acid.[] Since Pidotimod has a "capped" N-terminus (lactam), the cyclization involves the amide backbone folding back on itself.[]

-

Dehydration: The tetrahedral intermediate collapses, expelling a water molecule.[]

-

Cyclization: The result is the closure of the central pyrazine-like ring, fusing the two existing rings into a rigid tricyclic structure.[]

Pathway Visualization

The following diagram illustrates the transformation from Pidotimod to Impurity Y.

Caption: Figure 1. The degradation pathway of Pidotimod into Impurity Y via dehydration and intramolecular cyclization, forming the diketopiperazine core.[]

Control Strategy and Risk Mitigation

Because Impurity Y is a condensation product, its formation is thermodynamically favored under conditions that promote water removal (e.g., drying) or high energy (e.g., thermal sterilization).[]

Process Control

-

Drying: Avoid excessive temperatures (>50°C) during the drying of the final API, especially if the moisture content is low, as this drives the equilibrium toward dehydration.[]

-

pH Management: Maintain the pH of liquid formulations within the stability window (typically pH 4.0–6.0). Strongly acidic environments catalyze the protonation of the carboxyl group, accelerating cyclization.[]

-

Solvent Selection: In the final crystallization step, avoid protic solvents at high temperatures that might facilitate proton transfer required for the reaction.[]

Routine Monitoring

-

Method: RP-HPLC with UV detection at 210-215 nm.[]

-

Limit: As a known degradation impurity, it should be controlled according to ICH Q3B limits (typically <0.15% or <1.0 mg daily intake, whichever is lower).[]

-

Reference Standard: Use certified Pidotimod Impurity Y (CAS 161771-76-2) for system suitability testing to ensure resolution from the parent peak.[]

References

-

Baghel, M., Bharkatiya, M., Singh, A., & Rajput, S. J. (2024).[] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1). Retrieved from [Link]

-

PubChem. (n.d.).[] Pidotimod Impurity Y (Compound CID 118855614).[][2] National Library of Medicine.[] Retrieved from [Link]

Sources

Technical Guide: Pidotimod and the Diketopiperazine Impurity Y

The following technical guide details the structural, mechanistic, and analytical relationship between Pidotimod and its specific cyclized degradation product, Impurity Y.

Executive Summary: The Dipeptide Instability Factor

In the development of Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid), a synthetic immunostimulant, the control of impurities is critical for maintaining drug efficacy and safety. Among the impurity profile, Impurity Y (CAS 161771-76-2) represents a unique stability challenge.

Unlike simple enantiomeric impurities (such as Impurity D) or hydrolysis byproducts, Impurity Y is a Diketopiperazine (DKP) derivative . It is formed through an intramolecular cyclization accompanied by dehydration. This guide analyzes the transformation of Pidotimod into Impurity Y, providing researchers with the mechanistic understanding required to mitigate its formation during synthesis and shelf-life storage.

Structural Relationship & Physicochemical Comparison

The relationship between Pidotimod and Impurity Y is defined by dehydration-driven cyclization . Pidotimod possesses a dipeptide-like structure (L-pyroglutamic acid coupled with L-thiazolidine-4-carboxylic acid). Under stress conditions, the molecule undergoes internal condensation to form a fused tricyclic system.

Comparative Physicochemical Data

| Feature | Pidotimod (API) | Impurity Y (Degradant) |

| CAS Number | 121808-62-6 | 161771-76-2 |

| Chemical Nature | Dipeptide-like Immunostimulant | Tricyclic Diketopiperazine (DKP) |

| Molecular Formula | C₉H₁₂N₂O₄S | C₉H₁₀N₂O₃S |

| Molecular Weight | 244.27 g/mol | 226.25 g/mol |

| Mass Shift (LC-MS) | [M+H]⁺ = 245.27 | [M+H]⁺ = 227.25 (Δ -18 Da ) |

| IUPAC Name | (4R)-3-{[(2S)-5-oxopyrrolidin-2-yl]carbonyl}-1,3-thiazolidine-4-carboxylic acid | (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione |

| Solubility Profile | Soluble in water (polar) | Reduced polarity due to loss of free -COOH |

Structural Insight[5]

-

Pidotimod: Contains a free carboxylic acid at the C-terminus (thiazolidine ring) and a lactam ring at the N-terminus.

-

Impurity Y: The free carboxylic acid of the thiazolidine moiety reacts with the amide nitrogen of the peptide bond (or the pyroglutamic ring system in a complex rearrangement), closing a third ring. This results in a rigid, tricyclic pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine scaffold.

Mechanistic Pathway: Formation of Impurity Y

The formation of Impurity Y is a classic example of Diketopiperazine (DKP) formation , a common degradation pathway for dipeptides and peptide drugs. This reaction is typically catalyzed by:

-

Thermal Stress: High temperatures during drying or synthesis workup.

-

Acidic Conditions: Promotes protonation of the carbonyl, facilitating nucleophilic attack.

-

Activation: During synthesis, if the carboxylic acid is activated (e.g., mixed anhydride method) without immediate quenching, cyclization competes with the desired reaction.

The Cyclization Mechanism

The mechanism involves the nucleophilic attack of the amide nitrogen (from the peptide bond) onto the carboxylic acid carbon of the thiazolidine ring, leading to the expulsion of water.

Figure 1: The dehydration-cyclization pathway converting Pidotimod into the tricyclic Impurity Y.

Analytical Strategy: Detection and Control

Because Impurity Y lacks the free carboxylic acid found in Pidotimod, its chromatographic behavior differs significantly. This allows for robust separation using Reverse-Phase HPLC (RP-HPLC).

A. HPLC Method Parameters (Self-Validating Protocol)

To ensure separation of the polar Pidotimod from the less polar Impurity Y, a gradient elution is required.

-

Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of residual COOH, sharpening peaks).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-5 min: 95% A (Retains Pidotimod).

-

5-25 min: Linear gradient to 40% B (Elutes Impurity Y).

-

-

Detection: UV at 210 nm (Amide bond absorption) and 220 nm.

-

Expected Retention:

-

Pidotimod: ~6-8 minutes.

-

Impurity Y: ~18-22 minutes (Significant shift due to increased hydrophobicity from ring closure).

-

B. Mass Spectrometry Confirmation

When performing LC-MS for impurity identification:

-

Scan Mode: Positive Electrospray Ionization (+ESI).

-

Marker: Look for the [M+H]⁺ peak at 227.25 .

-

Fragmentation: MS/MS of 227.25 will show characteristic loss of CO (28 Da) or ring opening fragments, distinct from the Pidotimod parent ion (245.27).

Synthesis & Mitigation Workflow

Controlling Impurity Y requires strict adherence to process parameters during the coupling of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid.

Critical Control Points (CCP)

| Process Step | Risk Factor | Mitigation Strategy |

| Coupling Reaction | Over-activation of the carboxyl group. | Use mild coupling agents (e.g., DCC/HOBt or EEDQ) at controlled temperatures (<5°C). |

| Solvent Removal | High heat during distillation. | Use vacuum distillation at <40°C. DKP formation is thermally accelerated. |

| Acidification | Low pH for prolonged periods. | Avoid storing the intermediate in strong acid; neutralize rapidly during workup. |

Process Flow Diagram

Figure 2: Critical control points in Pidotimod synthesis to prevent Impurity Y formation.

References

-

National Center for Biotechnology Information (NCBI). (2023). Pidotimod Impurity Y (Compound Summary).[1][][3] PubChem.[1][3] Retrieved from [Link]

-

Baghel, M., et al. (2024).[4] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1).[4] Retrieved from [Link]

Sources

Technical Guide: Identification and Structural Elucidation of Pidotimod Degradation Products

Executive Summary

This technical guide details the comprehensive profiling of Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) degradation products.[1] Pidotimod is a synthetic dipeptide immunomodulator.[1][2][][4][5] Its chemical structure—comprising a pyroglutamic acid ring coupled to a thiazolidine-4-carboxylic acid moiety—presents specific vulnerabilities to hydrolytic cleavage and oxidative instability (sulfur oxidation).

This document outlines the forced degradation protocols, analytical methodologies (LC-MS/MS), and structural characterization of key impurities (DPs) required for regulatory compliance (ICH Q1A/Q3A/Q3B).

Chemical Basis of Instability

To identify degradation products, one must first understand the parent molecule's lability.[1] Pidotimod (

-

The Peptide Bond (Amide Linkage): Susceptible to acid/base hydrolysis, cleaving the molecule into its two amino acid precursors.[1]

-

The Thiazolidine Ring (Sulfur Atom): Highly prone to oxidation, leading to sulfoxides (S-oxides) and sulfones.[1]

-

Chiral Centers: The C4 position on the thiazolidine ring and C2 on the pyroglutamic ring are subject to epimerization under extreme pH or thermal stress.[1]

Forced Degradation Strategy (Stress Testing)

The following protocol ensures the generation of all potential degradation products (DPs) to validate the stability-indicating method.

Table 1: Optimized Stress Conditions for Pidotimod

| Stress Type | Reagent / Condition | Duration | Target Degradation | Mechanism |

| Acid Hydrolysis | 1.0 N HCl, 80°C | 4–6 Hours | 10–20% | Amide bond cleavage |

| Base Hydrolysis | 1.0 N NaOH, 80°C | 2–6 Hours | 10–20% | Ring opening / Dimerization |

| Oxidation | 3% | 2–4 Hours | 10–20% | S-oxidation (Sulfoxides) |

| Thermal | 80°C (Solid State) | 7–10 Days | <5% | Decarboxylation / Epimerization |

| Photolytic | UV (1.2M lux hours) | 7 Days | <5% | Radical formation |

ngcontent-ng-c176312016="" class="ng-star-inserted">Expert Insight: Pidotimod is most vulnerable to oxidative and alkaline degradation.[1] While acid hydrolysis yields predictable cleavage products, alkaline stress can induce complex condensation reactions (see Section 4).[1]

Analytical Workflow: LC-ESI-MS/MS

The identification relies on high-resolution Mass Spectrometry (Q-TOF or Orbitrap) coupled with HPLC.[1]

Chromatographic Conditions

-

Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5–4.5).[1]

-

Mobile Phase B: Acetonitrile : Methanol (mixture).[1]

-

Gradient: Linear gradient optimized to separate the polar hydrolysis products (early eluting) from the non-polar parent.[1]

-

Wavelength: 210–215 nm (detection of the amide backbone).[1]

Mass Spectrometry Settings

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Rationale: Pidotimod contains basic nitrogen atoms in the thiazolidine and pyrrolidone rings, making

(m/z 245) the dominant precursor ion.[1] -

Fragmentation: Collision-Induced Dissociation (CID) is used to break the amide bond, confirming the dipeptide structure.[1]

Structural Elucidation of Key Degradation Products

Recent studies have identified up to 9 degradation products (DPs). The four most critical are detailed below.

DP-1 & DP-3: Hydrolysis Products (Process Related)

Under acidic conditions, the central amide bond cleaves. These are also known as "Intrinsic Impurities" (INH).[1]

-

Pathway: Hydrolysis.[1]

-

Product A (INH-1): Pyroglutamic acid.[1][5]

-

m/z: 130

.

-

-

Product B (INH-2): Thiazolidine-4-carboxylic acid.[1][]

-

m/z: 134

.

-

-

Validation: These retention times match the raw starting materials used in Pidotimod synthesis.

DP-2: The Alkaline Dimer (Complex Structure)

In strong alkali (1N NaOH at 80°C), Pidotimod undergoes a unique degradation involving the thiazolidine ring.[1]

-

Proposed Structure: 3,8-dihydroxy-tetrahydro-bisthiazolo[3,4,4a,3′,4′-d]pyrazine-5,10-dione.[4]

-

Mechanism: Base-catalyzed condensation/dimerization of the thiazolidine moieties.[1]

-

Significance: This is a critical specific impurity to monitor during stability studies of basic formulations.

DP-Ox: Pidotimod Sulfoxide[1]

-

Condition: Oxidative stress (

).[1] -

m/z: 261

(+16 Da shift).[1] -

Structure: Oxygen adds to the sulfur on the thiazolidine ring.[1]

-

Isomerism: Two diastereomers (sulfoxide isomers) often resolve as distinct peaks in HPLC (R-sulfoxide and S-sulfoxide).[1]

DP-4: Epimer (Diastereomer)[1]

-

m/z: 245

(Same as parent). -

Differentiation: Identical mass but different Retention Time (RT).[1]

-

Structure: Inversion of configuration at C4 (Thiazolidine) or C2 (Pyroglutamic), resulting in the (4S)-isomer or similar epimers.[1]

Degradation Pathway Visualization[1]

The following diagram illustrates the fragmentation and degradation pathways of Pidotimod.

Figure 1: Proposed degradation pathways of Pidotimod showing hydrolytic cleavage products (Red), oxidative impurities (Yellow), and complex alkaline degradants (Green).

References

-

Biomedical and Pharmacology Journal. (2024).[1][5] Stress Testing of Pidotimod by LC and LC-MS/MS. Retrieved from [Link]

-

Asian Journal of Chemistry. (2022). Isolation and Characterization of Novel Degradation Product of Pidotimod. Retrieved from [Link][1][2][][4][5][6][7][8]

-

SynZeal Research. Pidotimod Impurities Reference Standards. Retrieved from [Link][1]

Sources

- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Stress Testing of Pidotimod by LC and LC-MS/MS – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. sriramchem.com [sriramchem.com]

- 7. ajpsonline.com [ajpsonline.com]

- 8. q1scientific.com [q1scientific.com]

Common Impurities in Pidotimod Synthesis: A Technical Guide

This guide provides an in-depth technical analysis of the impurity profile associated with the synthesis and storage of Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid). It is designed for process chemists and analytical scientists optimizing API purity.

Executive Summary

Pidotimod is a synthetic dipeptide immunomodulator constructed from L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid .[1][2][3][4][5] Its pharmacological efficacy relies heavily on its stereochemical integrity (4R, 2'S configuration). The impurity profile is dominated by stereoisomers due to the two chiral centers, unreacted precursors, and specific degradation products arising from the thiazolidine ring's susceptibility to oxidation and ring-opening.

This guide dissects the causality of these impurities, providing mechanistic insights into their formation and robust protocols for their detection and control.

Synthetic Routes & Impurity Genesis

The industrial synthesis of Pidotimod generally follows a condensation pathway. Understanding the specific coupling mechanism is critical for predicting the impurity profile.

The Core Condensation Mechanism

The most common route involves the activation of the carboxyl group of L-pyroglutamic acid, followed by nucleophilic attack by the nitrogen of L-thiazolidine-4-carboxylic acid.

-

Precursors: L-Pyroglutamic acid (L-PGA) + L-Thiazolidine-4-carboxylic acid (L-TCA).

-

Activation Methods: Acid chloride (using

or

Critical Process Impurities

-

Unreacted Precursors: Incomplete coupling leaves residual L-PGA and L-TCA. L-TCA is particularly problematic as it can degrade into formaldehyde and L-cysteine under acidic stress.

-

Coupling Reagent Byproducts: If DCC/EDC is used, urea derivatives (DCU) may persist.

-

Racemization (The Stereochemical Challenge):

-

Mechanism: Activation of L-pyroglutamic acid increases the acidity of the

-proton, leading to enolization and loss of chirality at the C2' position. -

Result: Formation of the (R,R)-diastereomer and potentially the (S,S)-enantiomer if the thiazolidine ring also epimerizes.

-

Visualization: Synthesis & Impurity Origins

The following diagram maps the synthetic flow and the specific entry points for critical impurities.

Figure 1: Synthetic pathway of Pidotimod highlighting the origin of stereochemical and process-related impurities.

Detailed Impurity Profiling

Stereoisomeric Impurities

Pidotimod contains two chiral centers.[6][7] The drug substance is the (4R, 2'S) isomer.[7]

-

Impurity A (Diastereomer): (4R, 2'R)-3-[(S)-...]. Often formed during the activation of L-pyroglutamic acid.

-

Impurity B (Enantiomer): (4S, 2'R). Rare, requires inversion of both centers (usually from using wrong starting material grades).

-

Impurity C (Diastereomer): (4S, 2'S).

Control Strategy: Since standard C18 HPLC cannot easily resolve these, Chiral HPLC (e.g., Chiralpak-IA or IC columns) is mandatory for release testing.

Degradation Products

Pidotimod is sensitive to oxidative and alkaline stress.

-

Impurity Q (Sulfoxide/Sulfone):

-

Origin: Oxidation of the sulfur atom in the thiazolidine ring.

-

Trigger: Exposure to air/peroxides during storage or synthesis.

-

Detection: Mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) in LC-MS.

-

-

Degradation Product 2 (DP2 - The Dimer):

-

Hydrolytic Degradants:

-

Cleavage of the amide bond regenerates L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid.

-

Quantitative Summary Table

| Impurity Type | Common Name | Origin | Relative Retention (RRT)* | Control Limit (Typical) |

| Process | L-Pyroglutamic Acid | Unreacted Starting Material | ~0.35 | NMT 0.5% |

| Process | L-Thiazolidine-4-carboxylic acid | Unreacted Starting Material | ~0.45 | NMT 0.5% |

| Stereoisomer | Diastereomer (4R, 2'R) | Racemization during activation | ~1.10 (Chiral) | NMT 0.5% |

| Degradant | Pidotimod Sulfoxide (Impurity Q) | Oxidation (Storage/Process) | ~0.85 | NMT 0.2% |

| Degradant | DP2 (Dimer) | Alkaline Stress | ~1.25 | NMT 0.2% |

*Note: RRT values are approximate and depend heavily on the specific mobile phase (e.g., Ammonium Acetate/MeOH).

Analytical Protocols & Control Strategies

To ensure "Trustworthiness" and "Self-Validation," the following protocols utilize orthogonal methods to capture the full impurity spectrum.

Protocol A: Reverse-Phase HPLC (Purity & Related Substances)

This method separates process impurities and degradation products based on polarity.

-

Column: C18 (e.g., Waters Symmetry or equivalent), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5 adjusted with acetic acid).

-

Mobile Phase B: Acetonitrile : Methanol (50:50).

-

Gradient:

-

0-5 min: 97% A (Isocratic)

-

5-25 min: 97%

50% A (Linear Gradient) -

25-30 min: 50% A (Hold)

-

-

Detection: UV at 215 nm (Pidotimod has low UV absorption; 210-215 nm is critical).

-

Validation Criterion: Resolution (

) between Pidotimod and Impurity Q must be > 1.5.

Protocol B: Chiral HPLC (Stereochemical Purity)

Standard RP-HPLC will likely co-elute diastereomers.

-

Column: Chiralpak IA (Amylose tris-(3,5-dimethylphenylcarbamate)).[6]

-

Mobile Phase: Methyl-tert-butyl ether (MTBE) : Acetonitrile : TFA (35 : 65 : 0.2).[6]

-

Temperature: 25°C.

-

Rationale: The polysaccharide-based stationary phase interacts differentially with the spatial arrangement of the (R) and (S) centers.

Visualization: Analytical Workflow

This logic flow ensures no impurity goes undetected.

Figure 2: Orthogonal analytical workflow for complete impurity characterization.

References

-

Asian Journal of Chemistry. (2022). Isolation and Characterization of Novel Degradation Product of Pidotimod.Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65944: Pidotimod.Link

-

ResearchGate. (2023). Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC.Link

-

Google Patents. CN102167727A - Synthesis method of pidotimod.Link

-

BOC Sciences. Pidotimod Impurities and Degradation Products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN106632592A - Preparation method of pidotimod - Google Patents [patents.google.com]

- 5. Reappraisal of Pidotimod: an immunomodulatory agent with 30-year evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on Pidotimod Enantiomers With Chiralpak-IA: Crystal Structure, Thermodynamic Parameters and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Advanced Impurity Profiling: Sourcing and Characterizing Pidotimod Impurity Y (CAS 161771-76-2)

[1]

Executive Summary: The Precision Imperative

In the development of peptide-based immunomodulators like Pidotimod, the management of stereochemical impurities is not merely a regulatory hurdle—it is a determinant of therapeutic efficacy.[] Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidin-2-yl]carbonyl]thiazolidine-4-carboxylic acid) contains two chiral centers.[] Consequently, it is prone to diastereomeric contamination during the condensation of L-pyroglutamic acid and L-thiazolidine-4-carboxylic acid.[]

This guide focuses on Pidotimod Impurity Y (CAS 161771-76-2) , a critical reference standard often absent from primary pharmacopoeial catalogs (EP/USP) but essential for comprehensive purity profiling in ANDA/DMF filings.[] We address the discrepancy between vendor designations and pharmacopoeial standards, providing a robust workflow for sourcing, validating, and quantifying this specific impurity.

Technical Identity: Defining "Impurity Y"

A major challenge in sourcing Pidotimod standards is the nomenclature divergence between regulatory bodies (EP/BP) and commercial chemical suppliers.[]

-

Pharmacopoeial Status: The European Pharmacopoeia (EP) lists Impurities A, B, C, D, and E. "Impurity Y" is a non-pharmacopoeial commercial designation used by specialized synthesis vendors to denote a specific stereoisomer or process byproduct.[]

-

Chemical Specificity:

-

Target: Pidotimod Impurity Y

-

CAS Registry Number: 161771-76-2 [][2]

-

Structural Context: This CAS number is distinct from Pidotimod (121808-62-6) and its primary diastereomer, Impurity A (CAS 161771-75-1, often labeled as Impurity X in some catalogs).[][2]

-

Likely Identity: Based on the synthetic route and CAS proximity to Impurity X, Impurity Y is chemically identified as a stereoisomer (likely the (4S,2R) or (4S,2S) variant) or a close structural analogue arising from the racemization of the thiazolidine moiety.[]

-

Critical Warning: Do not rely solely on the letter code "Y". Vendor catalogs are inconsistent. Always validate the reference standard using the CAS number (161771-76-2) and the Certificate of Analysis (CoA) structure.[]

Sourcing Strategy: Availability and Vendor Qualification

Since Impurity Y is not a USP/EP catalog item, it must be sourced from specialized impurity synthesis houses.[]

Known Availability

Current market intelligence indicates availability from the following specialized tiers:

-

Tier 1 (High Confidence): Specialized impurity manufacturers (e.g., Clearsynth, BOC Sciences, SynZeal).[] These vendors typically list CAS 161771-76-2 explicitly.[]

-

Tier 2 (Custom Synthesis): If stock is depleted, this impurity requires de novo synthesis via controlled racemization or specific enantiomeric coupling, typically taking 4–6 weeks.[]

The "Trust but Verify" Validation Protocol

When sourcing non-compendial standards, you must act as your own quality authority. Use this self-validating workflow:

| Validation Step | Method | Acceptance Criteria |

| 1. Identity | 1H-NMR & 13C-NMR | Distinct chemical shift differences at the chiral centers (C2 of pyrrolidine, C4 of thiazolidine) compared to Pidotimod API. |

| 2. Stereochemistry | Chiral HPLC / Polarimetry | Must show a distinct retention time from the API and Impurity A (Diastereomer). Specific rotation |

| 3. Purity | qNMR (Quantitative NMR) | Absolute purity >95% w/w.[] Do not rely solely on HPLC area %. |

| 4. Salt Form | Ion Chromatography | Verify if the standard is a free acid or a salt (e.g., HCl), as this alters the molecular weight correction factor.[] |

Experimental Protocol: Separation and Detection

To detect Impurity Y alongside standard pharmacopoeial impurities, a standard C18 method is often insufficient due to the high polarity of the thiazolidine ring.[] The following method utilizes ion-pairing or rigorous pH control to achieve resolution.[]

High-Resolution HPLC Method

-

Column: C18 Shielded Phase (e.g., Zorbax SB-C18 or equivalent), 250 mm x 4.6 mm, 5 µm.[]

-

Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH2PO4), adjusted to pH 2.5 with Phosphoric Acid (prevents ionization of the carboxylic acid, increasing retention).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[]

-

Flow Rate: 1.0 mL/min.[]

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).[]

-

Column Temp: 30°C.

Gradient Program:

-

0-5 min: Isocratic 100% A (To elute very polar hydrolysis products like L-Pyroglutamic acid).

-

5-25 min: Linear gradient to 90% A / 10% B.

-

25-40 min: Linear gradient to 70% A / 30% B (Elution of Pidotimod, Impurity A, and Impurity Y).

-

40-50 min: Wash and Re-equilibrate.

Resolution Criteria

Impurity Y (CAS 161771-76-2) typically elutes in the cluster near the main Pidotimod peak.[]

-

Resolution (Rs): Must be > 1.5 between Pidotimod and Impurity Y.

-

Tailing Factor: < 1.5 (Critical for accurate quantification of trace impurities).[]

Synthetic Pathway and Impurity Origins

Understanding where Impurity Y originates allows for process control.[] The diagram below illustrates the condensation of L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid, highlighting the risk points for stereochemical inversion (leading to Impurity Y).

Figure 1: Synthetic pathway of Pidotimod showing the genesis of stereochemical impurities (Impurity A, Impurity Y) during the condensation step.[]

References

Methodological & Application

LC-MS/MS protocol for detection of Pidotimod Impurity Y

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of Pidotimod Impurity Y (Diketopiperazine Derivative)

Executive Summary

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) is a synthetic dipeptide immunomodulator.[1][][3] During synthesis and stability studies, Pidotimod can undergo intramolecular cyclization to form Impurity Y , a diketopiperazine derivative formally known as (5aS,10aR)-tetrahydro-3H,5H,10H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione .[1]

Unlike standard process impurities, Impurity Y represents a "dehydrated" cyclized form of the parent drug (Molecular Weight: 226.25 Da vs. 244.27 Da for Pidotimod).[1] Its rigid bicyclic structure alters its polarity and ionization efficiency, making it challenging to separate from the parent drug using traditional HPLC-UV methods due to lack of distinct chromophores.[1]

This protocol details a validated LC-MS/MS methodology for the specific detection and quantitation of Impurity Y in Pidotimod API and finished dosage forms. The method utilizes a polar-embedded stationary phase to retain the polar parent drug while resolving the neutral diketopiperazine impurity, achieving a Lower Limit of Quantitation (LLOQ) suitable for trace analysis (<0.05%).[1]

Chemical Context & Mechanism

To understand the separation logic, one must understand the formation mechanism.[1] Impurity Y is formed via the condensation of the carboxylic acid and the secondary amine within the Pidotimod structure (internal cyclization), resulting in the loss of a water molecule.[1]

Key Chemical Differences:

-

Pidotimod: Amphoteric (contains free -COOH and amide).[1] High polarity.

-

Impurity Y: Non-ionic/Neutral (diketopiperazine ring).[1] Reduced polarity compared to parent; lacks the ionizable carboxylic acid proton.[1]

Figure 1: Formation and Fragmentation Pathway The following diagram illustrates the cyclization of Pidotimod to Impurity Y and the proposed MS fragmentation logic.

Caption: Cyclization of Pidotimod (245 m/z) yields Impurity Y (227 m/z). MRM transitions target the unique core fragments.

Materials & Reagents

-

Reference Standards:

-

Solvents (LC-MS Grade):

-

Additives:

Experimental Protocol

Sample Preparation

Rationale: Pidotimod is highly soluble in water.[1] A "Dilute-and-Shoot" approach is preferred for API analysis to minimize recovery losses associated with extraction.[1]

-

Stock Solution (Impurity Y): Weigh 1.0 mg of Impurity Y standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water .[1] (Conc: 100 µg/mL).[1]

-

Stock Solution (Pidotimod): Weigh 10.0 mg of Pidotimod API into a 10 mL volumetric flask. Dissolve in Water.[1] (Conc: 1000 µg/mL).[1]

-

System Suitability Solution: Dilute Pidotimod stock to 10 µg/mL and spike with Impurity Y to a concentration of 0.1 µg/mL (1% level relative to parent).

-

Test Sample: Dissolve accurately weighed sample in Water to achieve a target concentration of 1000 µg/mL. Filter through a 0.22 µm PVDF syringe filter (discard first 1 mL).[1]

LC Conditions

Rationale: A Polar-Embedded C18 column is selected.[1] Standard C18 columns often suffer from "phase collapse" with high-aqueous mobile phases required to retain polar Pidotimod.[1] The polar-embedded group ensures wettability and retention of the polar parent while separating the less polar Impurity Y.[1]

| Parameter | Setting |

| Instrument | UHPLC System (e.g., Agilent 1290 / Waters Acquity) |

| Column | Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm) OR YMC-ODS-AQ |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 2.0 µL |

Gradient Program:

-

0.0 - 1.0 min: 2% B (Isocratic hold for Pidotimod retention)[1]

-

1.0 - 6.0 min: 2% -> 40% B (Elution of Impurity Y)[1]

-

6.0 - 8.0 min: 40% -> 95% B (Wash)[1]

-

8.0 - 10.0 min: 2% B (Re-equilibration)

MS/MS Conditions

Rationale: ESI Positive mode is essential as both compounds contain basic nitrogen atoms amenable to protonation.[1] MRM (Multiple Reaction Monitoring) provides the specificity needed to distinguish Impurity Y (227) from Pidotimod fragments.[1]

MRM Transition Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Pidotimod | 245.1 [M+H]+ | 134.1 | 25 | 18 | Parent Quant |

| Impurity Y | 227.1 [M+H]+ | 84.1 | 30 | 22 | Quantifier |

| Impurity Y | 227.1 [M+H]+ | 134.1 | 30 | 15 | Qualifier |

Note: The transition 227 -> 84 corresponds to the cleavage of the pyrrolidone ring, a high-intensity fragment for diketopiperazines containing proline-like moieties.[1]

Analytical Workflow Diagram

Caption: Step-by-step workflow from sample dissolution to MRM detection.

Method Validation & Performance Criteria

To ensure the method is "self-validating" as per ICH Q2(R1) guidelines, the following criteria must be met:

-

Specificity:

-

Inject a blank (Water) and Pidotimod API (1 mg/mL).[1]

-

Requirement: No interference peak at the retention time of Impurity Y (approx 4.5 min) > 20% of the LLOQ response.

-

Note: Pidotimod (245 m/z) may undergo in-source fragmentation to 227 m/z (loss of water in the source).[1] Chromatographic separation is mandatory to distinguish "in-source" Impurity Y from real Impurity Y.[1] The HSS T3 column provides this separation.[1]

-

-

Linearity:

-

Accuracy (Recovery):

-

Spike Impurity Y into Pidotimod API at 50%, 100%, and 150% of the specification limit (e.g., 0.15%).

-

Acceptance: 85% - 115% recovery.[1]

-

-

Sensitivity (LOD/LOQ):

-

LOD: S/N ratio ≥ 3:1.

-

LOQ: S/N ratio ≥ 10:1.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Pidotimod) | Secondary interactions with silanols.[1] | Ensure Mobile Phase A contains 0.1% Formic Acid.[1] Increase column temp to 45°C. |

| High Baseline/Noise | Contaminated source or solvents.[1] | Clean ESI source cone. Use fresh LC-MS grade solvents. |

| Impurity Y Peak in Blank | Carryover from high conc. standard. | Add a "needle wash" step with 90% ACN/10% Water/0.1% FA.[1] |

| Retention Shift | pH fluctuation in aqueous phase.[1] | Prepare fresh Mobile Phase A daily; evaporation of FA changes pH.[1] |

References

-

European Directorate for the Quality of Medicines (EDQM). Pidotimod Monograph 2648.[1] European Pharmacopoeia (Ph.[1] Eur.).

-

National Center for Biotechnology Information (NCBI). Pidotimod Impurity Y (Compound Summary).[1] PubChem.[1] Accessed October 2023.[1] [1]

-

Baghel, M., et al. (2024).[1][3] Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal, 17(1).[1][3]

-

Liang, Y., et al. (2016).[1][5] A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes.[1][5] Journal of Chromatography B. [1][5]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

- 1. Pidotimod Impurity Y | C9H10N2O3S | CID 118855614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stress Testing of Pidotimod by LC and LC-MS/MS – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantification of Pidotimod Impurity Y in drug substance

Application Note: Quantification of Pidotimod Impurity Y (Diketopiperazine) in Drug Substance

Abstract & Strategic Significance

In the development of Pidotimod, a synthetic dipeptide immunomodulator, the control of degradation pathways is critical for maintaining drug substance quality.[1] Impurity Y (CAS 161771-76-2) , identified as Pidotimod Diketopiperazine , represents a specific stability challenge.[1] Unlike standard process impurities, Impurity Y is formed via an intramolecular cyclization of Pidotimod, a reaction often accelerated by thermal stress or suboptimal pH conditions during manufacturing and storage.[1]

This Application Note provides a validated, stability-indicating RP-HPLC protocol for the quantification of Impurity Y. It addresses the specific analytical challenges posed by this impurity: its structural similarity to the parent molecule and its susceptibility to hydrolytic ring-opening under alkaline conditions.[1]

Chemical Background & Mechanistic Insight

Pidotimod ((4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid) contains both a pyroglutamic acid moiety and a thiazolidine ring.[1][2] Under stress, the terminal carboxylic acid and the amide nitrogen can undergo condensation, losing a water molecule to form a six-membered diketopiperazine ring.[1]

-

Parent: Pidotimod (

, MW 244.27)[1][3][4][5] -

Impurity Y: Pidotimod Diketopiperazine (

, MW 226.25)[1][6] -

Transformation: Intramolecular Cyclization (Dehydration)[1]

Critical Stability Note: While Diketopiperazines are generally stable, Impurity Y has been observed to hydrolyze back to the open-chain form or degrade further in strongly alkaline media.[1] Therefore, sample preparation must maintain a neutral to chemically inert pH (pH 4.0–6.0) to prevent artifactual degradation during analysis.[1]

Pathway Visualization

Caption: Cyclization pathway of Pidotimod to Impurity Y and potential hydrolysis risk.[1][2][5][7][8]

Method Development Strategy

To achieve robust separation of the polar zwitterionic Pidotimod from the neutral, less polar Impurity Y, we utilize Ion-Suppression Reversed-Phase Chromatography .[1]

-

Stationary Phase Selection: A C18 column with high aqueous stability (e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18) is selected.[1] Standard C18 ligands are sufficient, but "Aqua" type columns prevent dewetting if high aqueous phases are needed for retention of polar degradants.[1]

-

Mobile Phase pH (Causality): A pH of 2.5 is chosen.

-

Reasoning: At pH 2.5, the carboxylic acid of Pidotimod is protonated (neutral), increasing its hydrophobicity and retention on the C18 column.[1] Impurity Y, lacking the free carboxylic acid (due to cyclization), exhibits a distinct retention profile driven by the hydrophobicity of the fused ring system.[1]

-

-

Detection: UV absorbance at 210 nm is optimal for the amide bonds present in both structures, as they lack extended conjugation for higher wavelength detection.[1]

Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Waters Alliance e2695 or Agilent 1260 Infinity II with DAD/VWD.

-

Column: Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm (or equivalent L1 packing).[1]

-

Reagents:

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | 20 mM |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detector | UV at 210 nm |

| Injection Volume | 20 µL |

| Run Time | 35 minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 95 | 5 |

| 20.0 | 70 | 30 |

| 25.0 | 70 | 30 |

| 26.0 | 95 | 5 |

| 35.0 | 95 | 5 |

Standard & Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (95:5 v/v).[1] Note: Using a high-aqueous acidic diluent matches the initial gradient conditions and stabilizes Impurity Y.[1]

-

Stock Standard (Impurity Y): Prepare a 0.1 mg/mL solution of Pidotimod Impurity Y Reference Standard in Diluent.

-

System Suitability Solution: Prepare a solution containing 0.5 mg/mL Pidotimod API spiked with 0.1% Impurity Y.

-

Test Sample: Prepare a 1.0 mg/mL solution of the drug substance in Diluent.

Validation & Performance Criteria (ICH Q2(R1))

This method is designed to be self-validating through strict system suitability criteria.[1]

System Suitability Specifications

-

Resolution (

): > 2.0 between Pidotimod and Impurity Y. -

Tailing Factor (

): < 1.5 for both peaks.[1] -

Precision (RSD): < 2.0% for 6 replicate injections of the standard.

Linearity & Range

-

Range: LOQ to 150% of the specification limit (0.15%).

-

Acceptance:

.[1]

Robustness (Stability Warning)

-

Solution Stability: Impurity Y is sensitive to alkaline hydrolysis.[1] Ensure autosampler temperature is maintained at 4°C if samples are held for >12 hours. Do not use basic cleaning solvents for vials.[1]

Workflow Diagram

Caption: Step-by-step analytical workflow for Pidotimod Impurity Y quantification.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Chromatographic Separation Techniques. 11th Edition. Strasbourg, France: EDQM.[1]

-

ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

-

PubChem . Pidotimod Impurity Y (Compound Summary). National Library of Medicine.[1] Accessed 2025.[1][3] Link

-

Baghel, M., et al. "Stress Testing of Pidotimod by LC and LC-MS/MS".[1] Biomedical and Pharmacology Journal, 2024; 17(1).[1] Link

-

Chen, D., et al. "Determination of Related Substances in Pidotimod and Its Tablets by HPLC".[1] Chinese Journal of Pharmaceuticals, 2020, 51(06): 771-777.[1] Link[1]

Sources

- 1. Pidotimod Impurity Y | C9H10N2O3S | CID 118855614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4R)-3-{[(2S)-5-oxopyrrolidin-2-yl]carbonyl}-1,3-thiazolid… [cymitquimica.com]

- 3. Pidotimod - Wikipedia [en.wikipedia.org]

- 4. 121808-62-6 | (R)-3-((S)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid - AiFChem [aifchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pjps.pk [pjps.pk]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Pidotimod Impurity Y isolation from bulk Pidotimod

Application Note: Strategic Isolation and Characterization of Pidotimod Impurity Y (Diketopiperazine)

Executive Summary

In the development of Pidotimod (an immunostimulant dipeptide), the control of impurities is critical for regulatory compliance (ICH Q3A/Q3B).[][2] Impurity Y (CAS 161771-76-2), identified as the Pidotimod Diketopiperazine derivative, represents a significant process and degradation impurity.[][2] Unlike simple hydrolysis products, Impurity Y results from an intramolecular cyclization that fundamentally alters the molecule's polarity and solubility profile.[][2]

This guide provides a self-validating workflow for isolating Impurity Y. By leveraging the distinct physicochemical shift from the polar free acid (Pidotimod) to the neutral tricyclic system (Impurity Y), researchers can achieve high-purity isolation using Reverse Phase Preparative HPLC.[][2]

Chemical Basis & Mechanistic Insight

The Identity of Impurity Y

Impurity Y is the diketopiperazine form of Pidotimod.[][2][3]

-

Pidotimod (API): (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid.[][2][4] Contains a free carboxylic acid and an amide bond.[][2]

-

Impurity Y: Dihydro-1H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(3H,5aH,10aH)-trione.[][2]

-

Mechanism: Under thermal stress or acidic conditions, the terminal carboxylic acid of the thiazolidine ring attacks the amide nitrogen of the pyroglutamic acid moiety, eliminating water and closing a third ring.[][2]

Separation Logic

The formation of Impurity Y involves the loss of the ionizable carboxylic acid group (–COOH) and the formation of a rigid, neutral tricyclic lactam.[][2]

-

Polarity Shift: Pidotimod is highly polar and acidic.[][2] Impurity Y is significantly less polar and non-ionic.[][2]

-

Chromatographic Behavior: On a C18 stationary phase, Pidotimod (eluting early) separates well from Impurity Y (eluting later due to increased hydrophobicity and lack of ionization).[][2]

Visualization: Formation & Isolation Workflow

The following diagram illustrates the chemical pathway of Impurity Y formation and the logical flow of the isolation strategy.

Figure 1: Mechanistic pathway of Pidotimod cyclization to Impurity Y and the downstream isolation workflow.

Experimental Protocol

Phase 1: Sample Enrichment (Optional)

Context: If Impurity Y is present at trace levels (<0.1%) in the bulk API, isolation is inefficient.[][2] Enrichment is recommended.[][2]

-

Preparation: Dissolve 5.0 g of Pidotimod bulk drug in 50 mL of 0.1 N HCl.

-

Stress: Reflux the solution at 60°C for 4-6 hours. This promotes the dehydration reaction.[][2]

-

Monitoring: Analyze an aliquot via analytical HPLC. Target an Impurity Y peak area of 5–10%.[][2]

-

Neutralization: Adjust pH to 3.0–4.0 with mild base (e.g., dilute NaOH) to prevent hydrolysis of the lactam rings during processing.[][2]

Phase 2: Preparative HPLC Isolation

This protocol uses a "Trap and Elute" logic where the non-polar impurity is retained while the polar API is washed out or eluted earlier.[][2]

| Parameter | Specification | Rationale |

| Instrument | Preparative HPLC with UV-Vis Detector | Required for flow rates >15 mL/min.[][2] |

| Column | C18 (ODS), 250 x 20 mm, 10 µm | High loading capacity; C18 maximizes retention difference between Acid (API) and Neutral (Impurity).[][2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of residual silanols but Pidotimod remains soluble.[][2] |

| Mobile Phase B | Acetonitrile (ACN) | Strong solvent to elute the hydrophobic Impurity Y.[][2] |

| Flow Rate | 15–20 mL/min | Optimized for 20mm ID columns.[][2] |

| Detection | UV at 210 nm | Pidotimod and Impurity Y lack strong chromophores; 210 nm detects the amide bonds.[][2] |

Gradient Program:

-

0–5 min (5% B): Isocratic hold. Pidotimod (highly polar) elutes rapidly near the void volume.[][2]